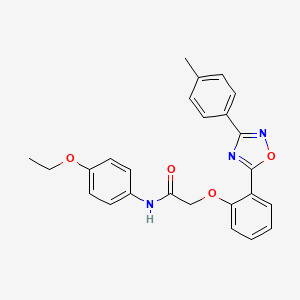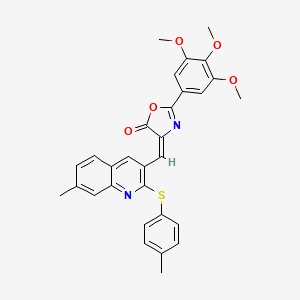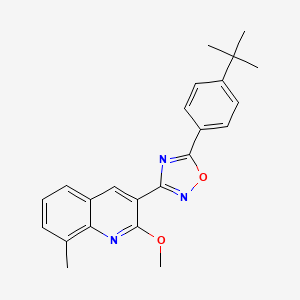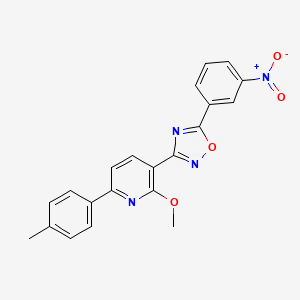
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTP-131 and is a member of the oxadiazole family.
Mecanismo De Acción
MTP-131 exerts its effects through the regulation of mitochondrial function. It has been found to target the mitochondrial electron transport chain and prevent the production of reactive oxygen species (ROS) that can cause damage to mitochondrial DNA and proteins. MTP-131 also enhances the activity of mitochondrial enzymes that are involved in energy production, which can improve cellular metabolism.
Biochemical and Physiological Effects:
MTP-131 has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular metabolism. MTP-131 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTP-131 has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MTP-131 in lab experiments is its ability to target mitochondrial function, which is crucial in maintaining cellular homeostasis. MTP-131 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MTP-131 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the research on MTP-131. One area of interest is the development of MTP-131 as a potential therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the investigation of the potential synergistic effects of MTP-131 with other drugs or compounds. Additionally, the development of novel derivatives of MTP-131 with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, MTP-131 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to target mitochondrial function and exhibit antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MTP-131 involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
MTP-131 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. MTP-131 has also been found to have a protective effect against oxidative stress-induced damage to mitochondria, which is crucial in maintaining cellular homeostasis.
Propiedades
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-6-8-14(9-7-13)18-11-10-17(21(22-18)28-2)19-23-20(29-24-19)15-4-3-5-16(12-15)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOZGJUVYHZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(4-methylphenyl)-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)



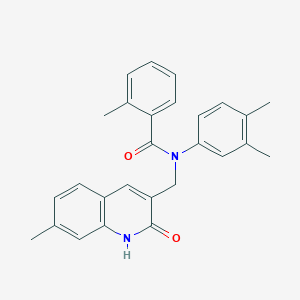

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

